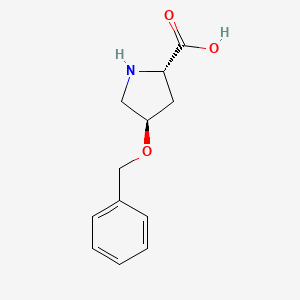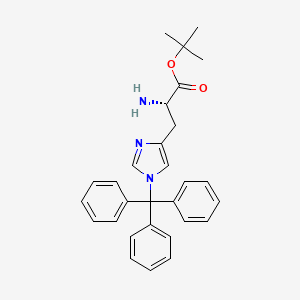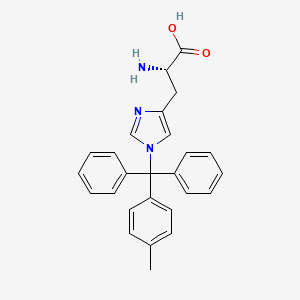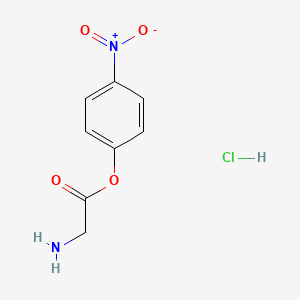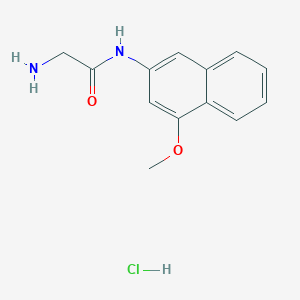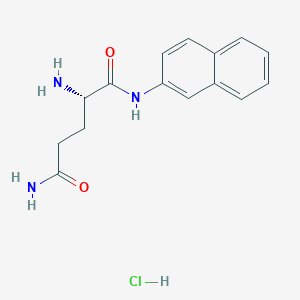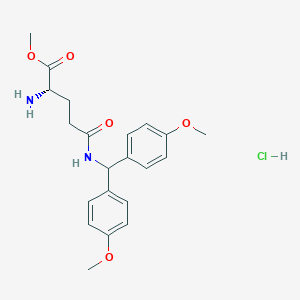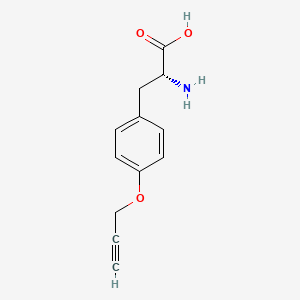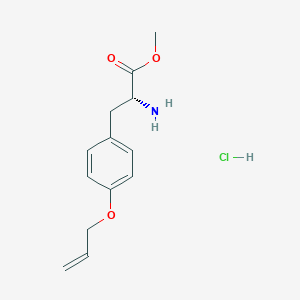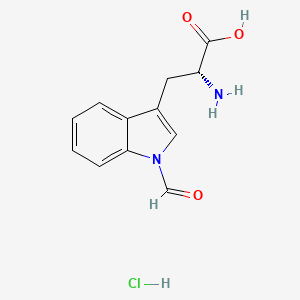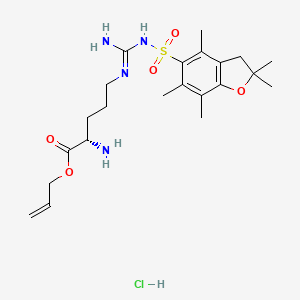
H-Arg(pbf)-oall hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Arg(pbf)-oall hcl” is a chemical compound with the molecular formula C23H39ClN4O5S . It is also known as tert-butyl 2-amino-5-[N’-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers. For instance, a paper discusses the application of Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy . Another paper discusses the Nα-methylation of arginine and its implications for cell-penetrating peptides .
Chemical Reactions Analysis
The chemical reactions involving “H-Arg(pbf)-oall hcl” can be complex and depend on the specific conditions and reagents used. A paper discusses replacing DMF in solid-phase peptide synthesis and how the composition of green binary solvent mixtures influences Fmoc-removal, peptide coupling, and common side-reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Arg(pbf)-oall hcl” can be inferred from its molecular formula C23H39ClN4O5S . Its molecular weight is 477.02 g/mol . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.
Applications De Recherche Scientifique
Advanced Manufacturing Techniques
One significant area of research is the exploration of polymer powder bed fusion additive manufacturing . This technology, part of a broader category known as additive manufacturing or 3D printing, involves using an infrared energy source to selectively fuse polymer powder particles layer-by-layer into a three-dimensional structure. This process enables the production of parts without the use of a mold, beneficial for prototyping and low-volume production. The research has focused on expanding the material portfolio beyond the traditionally used nylon-12, guided by the knowledge gained from polyamides in PBF, to include a wider range of polymers for manufacturing (Chatham, Long, & Williams, 2019).
Environmental and Material Science
Another highlighted area is the review of environmental occurrence, fate, and toxicity of novel brominated flame retardants (NBFRs) , which have been developed as replacements for legacy brominated flame retardants (BFRs) due to concerns over their environmental and health impacts. This research discusses the ubiquity of NBFRs in various environments, their potential for degradation, bioaccumulation, biomagnification, and their toxicological profiles, indicating the need for careful consideration of their environmental impacts (Xiong, Yan, Zhu, Qu, Shi, Liao, & Jiang, 2019).
Energy Storage and Conversion
Research on hard carbon anodes for alkali metal-ion batteries , including lithium-ion, sodium-ion, and potassium-ion batteries, represents a promising direction for energy storage technologies. Hard carbon (HC) is recognized for its outstanding electrochemical performance, making it a viable candidate for enhancing the efficiency and capacity of these batteries. This review discusses the challenges, opportunities, and future perspectives for HC anodes, aiming to illuminate the path toward the commercialization of sodium-ion batteries based on HC anodes (Zhao, Hu, Lai, Tao, Peng, Miao, Wang, Chou, Liu, & Dou, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWYKSQZNCFT-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(pbf)-oall hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

